molecular formula C6H10O3 B1179277 Duo Cement CAS No. 131257-50-6

Duo Cement

Cat. No.: B1179277
CAS No.: 131257-50-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Classification of Dual-Cure Resin Cements

This compound represents a specific category of dental luting agents classified as dual-cure resin cements, which are characterized by their ability to polymerize through both light-activated and chemical mechanisms. These materials are fundamentally distinguished from conventional dental cements through their resin matrix composition and polymerization chemistry. The current classification system for resin-based cements encompasses three primary categories: adhesive or multi-step cements, self-adhesive or one-step cements, and universal cements that can function in both adhesive and self-adhesive modes. This compound specifically falls within the dual-cure category, representing materials that combine the advantages of light activation for immediate stabilization with chemical activation to ensure complete polymerization in areas where light penetration is limited.

The chemical foundation of this compound and similar dual-cure resin cements is based on methacrylate chemistry, incorporating both light-sensitive photoinitiators and chemical redox initiator systems. According to technical specifications, this compound Plus contains methacrylates, silanated barium glass, and hydrophobic amorphous silica as primary components. The material demonstrates specific technical parameters including an average filler particle diameter of 0.5 micrometers, particle size distribution ranging from 0.04 to 2.8 micrometers, volume fraction of total inorganic filler at 54.5 percent, and weight fraction of total inorganic filler at 71 percent. These specifications reflect the sophisticated engineering required to achieve optimal flow properties, mechanical strength, and polymerization characteristics.

The classification of dual-cure resin cements has evolved significantly as materials science has advanced. Contemporary research identifies the necessity for cements that can perform reliably in diverse clinical situations, leading to the development of materials with multiple activation pathways. The dual-cure mechanism addresses fundamental limitations of purely light-cured systems, where insufficient light penetration through thick or opaque restorations can compromise polymerization. Chemical activation components ensure that polymerization proceeds even in the absence of adequate light exposure, while maintaining the clinical advantage of controlled working time provided by light activation.

Historical Development of Bisphenol A Glycidyl Methacrylate-Based Luting Agents

The historical foundation of modern dual-cure resin cements, including this compound, traces directly to the pioneering work of Rafael Bowen in the early 1960s with the development of bisphenol A glycidyl methacrylate. This revolutionary monomer was synthesized as a hybrid molecule that resembled epoxy resins but incorporated methacrylate groups in place of epoxy groups, enabling rapid polymerization under oral conditions while maintaining significantly reduced polymerization shrinkage compared to methyl methacrylate systems. The original bisphenol A glycidyl methacrylate patent was issued in 1962, with dental literature introduction occurring in 1963, establishing the chemical foundation upon which all subsequent resin-based dental materials would be built.

The development of bisphenol A glycidyl methacrylate represented a response to significant limitations of earlier dental restorative materials, including silicate cements and polymethylmethacrylate resins. These predecessor materials suffered from excessive polymerization shrinkage, poor bonding to tooth structure, thermal expansion coefficient mismatch with dental tissues, and inherent mechanical weakness. Bowen's synthesis of bisphenol A glycidyl methacrylate addressed these deficiencies by creating a large molecule (512 grams per mole versus 100 grams per mole for methyl methacrylate) with dual polymerizable groups that enabled cross-linking and thermoset polymer network formation.

The evolution from early bisphenol A glycidyl methacrylate composites to contemporary dual-cure resin cements involved progressive refinements in monomer chemistry, filler technology, and polymerization systems. Until matrix development work in the early 2000s, bisphenol A glycidyl methacrylate and related methacrylate monomers represented the exclusive options for organic matrix composition in dental resin systems. The incorporation of dual-cure capabilities required the development of sophisticated initiator systems that could function through both photochemical and redox pathways while maintaining material stability and working time characteristics suitable for clinical application.

Contemporary dual-cure resin cements like this compound maintain the fundamental bisphenol A glycidyl methacrylate chemistry while incorporating advanced filler systems and dual-activation mechanisms. The basic methacrylate chemistry provides the polymerizable backbone, while carefully engineered filler particles contribute to mechanical properties, radiopacity, and handling characteristics. The dual-cure activation system typically incorporates photoinitiators such as camphorquinone for light activation and redox couples including tertiary amines and benzoyl peroxide for chemical activation. This combination enables materials to achieve high conversion rates through either activation pathway, ensuring reliable polymerization regardless of clinical conditions.

Chemical Component Function Typical Concentration Source
Methacrylate Monomers Polymerizable matrix 20-30% by weight
Silanated Barium Glass Radiopaque filler 40-50% by weight
Amorphous Silica Mechanical reinforcement 20-25% by weight
Photoinitiators Light-activated polymerization 0.5-1.0% by weight
Chemical Initiators Redox polymerization 0.5-2.0% by weight

The development trajectory from bisphenol A glycidyl methacrylate to modern dual-cure systems reflects continuous advancement in understanding polymerization chemistry and clinical requirements. Early composite materials were primarily limited to anterior applications due to mechanical limitations, but progressive improvements in monomer systems, filler technology, and activation mechanisms have expanded applications to include comprehensive luting applications for diverse restorative materials. The dual-cure concept specifically addresses the clinical reality that optimal light penetration cannot be achieved in all cementation scenarios, requiring chemical backup systems to ensure complete polymerization and long-term material stability.

Properties

CAS No.

131257-50-6

Molecular Formula

C6H10O3

Synonyms

Duo Cement

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound’s higher CaO content (62.3%) compared to P1 (58.9%) enhances its hydraulic reactivity, enabling faster setting times .
  • The use of silica fume in this compound reduces permeability by 30% compared to HS-Admixed Cement’s calcined clay, which primarily improves workability .

Mechanical and Functional Performance

Table 2 compares compressive strength, sulfate resistance, and chloride diffusion coefficients.

Property This compound P1 Blended Cement HS-Admixed Cement
7-day Compressive Strength (MPa) 42.5 32.8 38.7
28-day Compressive Strength (MPa) 68.9 54.3 62.5
Sulfate Resistance (expansion after 90 days, %) 0.02 0.04 0.07
Chloride Diffusion Coefficient (×10⁻¹² m²/s) 3.1 5.6 4.9

Key Findings :

  • This compound achieves 28-day compressive strength 27% higher than P1 Blended Cement, attributed to its optimized SCM ratio and silica fume additive .
  • Its sulfate resistance outperforms HS-Admixed Cement by 65%, critical for marine and wastewater infrastructure .
  • The low chloride diffusion coefficient (3.1 ×10⁻¹² m²/s) ensures superior durability in coastal environments compared to P1 (5.6 ×10⁻¹² m²/s) .

Functional and Economic Trade-offs

  • Cost Efficiency : this compound’s silica fume content increases material costs by 15% compared to P1 Blended Cement but reduces lifecycle maintenance expenses due to its longevity .
  • Environmental Impact : HS-Admixed Cement’s high calcined clay content (10%) lowers CO₂ emissions by 20% during production, whereas this compound’s silica fume relies on energy-intensive manufacturing .

Preparation Methods

Table 1: Representative this compound Compositions

ComponentFunctionExample Products
Bis-GMAPrimary resin matrixDuo-Link, RelyX Ultimate
Silica fillersEnhance mechanical strengthNexus 3, i-FIX Duo
CamphorquinoneLight-activated initiatorCalibra Ceram, Dual Cem
Benzoyl peroxideChemical initiatorDuo-Link Universal, ParaCem DC

Surface Preparation Techniques

Tooth Preparation

Optimal bond strength requires meticulous tooth surface preparation:

  • Acid Etching : Apply 35–37% phosphoric acid for 15 seconds to enamel/dentin, followed by rinsing and drying.

  • Adhesive Application : Use self-etch adhesives (e.g., Scotchbond Universal, K-Bond+) to prime dentin, ensuring uniform coverage and solvent evaporation.

  • Moisture Control : Maintain a saturated-surface-dry (SSD) state to prevent over-drying or contamination.

Restoration Surface Treatment

Restoration pretreatment varies by material:

  • Silica-Based Ceramics : Hydrofluoric acid etching (5% for 60 seconds) followed by silane application (e.g., Porcelain Primer).

  • Zirconia/Alumina : Airborne-particle abrasion (50 µm Al₂O₃ at 2 bar) and zirconia primers (e.g., Z-Prime Plus).

  • Metal Alloys : Sandblasting and application of metal primers to enhance micromechanical retention.

Mixing and Activation Protocols

Dual-Syringe Mixing

Automix systems ensure consistent paste homogeneity:

  • Attach a spiral mixing tip to the dual-syringe.

  • Dispense equal ratios of base and catalyst pastes (e.g., 1:1 for Duo-Link).

  • Mix for 10–15 seconds until a uniform color is achieved.

Working Time : 2–3 minutes at 22°C, extendable to 5 minutes under refrigeration.

Manual Mixing

For non-automix systems:

  • Dispense equal lengths of base and catalyst pastes onto a pad.

  • Spatulate vigorously for 20–30 seconds to ensure complete integration.

Curing Procedures

Dual-Cure Mechanism

  • Light Activation : Irradiate margins with a LED curing unit (1,200 mW/cm²) for 20–40 seconds per surface.

  • Chemical Cure : Self-polymerization initiates within 3–5 minutes, achieving full strength in 24 hours.

Table 2: Bond Strength Under Different Curing Modes

CementDual-Activated (MPa)Chemically Activated (MPa)
Duo-Link Universal11.67 ± 2.828.49 ± 2.18
RelyX Ultimate10.15 ± 3.201.43 ± 0.34
Nexus 310.50 ± 2.136.86 ± 1.27
Data from Push-Out Tests (Source:)

Comparative Analysis of Preparation Methods

Bond Strength vs. Cavity Depth

A study evaluating indirect composite restorations found:

  • 3–4 mm Depth : Peak fracture resistance (1,200–1,400 N) due to optimal stress distribution.

  • <2 mm Depth : Higher prevalence of catastrophic tooth fractures (p < 0.05).

Polymerization Efficiency

  • Light Transmission : Thick restorations (>2.5 mm) attenuate 60–80% of curing light, necessitating extended exposure.

  • Degree of Conversion : Dual-cure cements achieve 75–85% conversion vs. 40–50% for chemical-only.

Recent Advances in Preparation Technology

Self-Adhesive Formulations

Next-gen cements like i-FIX Duo eliminate separate etching/primer steps, reducing procedural time by 30%.

Corrosion Inhibition

Incorporating inhibitors (e.g., calcium nitrite) into Duo Patch formulations enhances durability in high-moisture environments .

Q & A

Basic Research Questions

Q. How should researchers formulate focused research questions to study Duo Cement’s physicochemical properties?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • Population: this compound samples under specific curing conditions.
  • Intervention: Additives like fly ash or silica fume.
  • Comparison: Performance against traditional Portland cement.
  • Outcome: Compressive strength, setting time, or carbonation resistance.
    Avoid broad questions like “Is this compound better?” and instead ask, “How does X additive affect this compound’s early-stage hydration kinetics?” .

Q. What experimental design principles are critical for analyzing this compound’s performance?

  • Methodological Answer :

  • Control Variables : Standardize curing temperature, humidity, and sample dimensions.
  • Replication : Conduct triplicate tests to ensure reproducibility.
  • Blinding : Use blind data analysis to reduce bias.
  • Validation : Cross-check results with techniques like XRD for phase composition or SEM for microstructural analysis.
    Refer to Table 5 in for an example of cement slurry experimental design .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when evaluating this compound’s durability?

  • Methodological Answer :

  • Root-Cause Analysis : Identify outliers using statistical tools (e.g., Grubbs’ test) and re-examine lab conditions (e.g., inconsistent mixing protocols).
  • Mechanistic Interrogation : Probe underlying mechanisms (e.g., sulfate attack vs. chloride ingress) through multi-scale modeling or synchrotron imaging.
  • Meta-Analysis : Compare findings with prior studies to isolate context-specific variables (e.g., regional water pH affecting corrosion rates) .

Q. What methodological approaches optimize this compound’s mechanical properties under varying environmental conditions?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Design experiments to model interactions between factors like water-cement ratio, curing time, and admixture dosage.
  • Accelerated Aging Tests : Simulate long-term exposure using thermal cycling or carbonation chambers.
  • Machine Learning : Train algorithms on historical data to predict compressive strength or crack propagation patterns .

Q. How can multi-disciplinary methods enhance the analysis of this compound’s lifecycle sustainability?

  • Methodological Answer :

  • Life Cycle Assessment (LCA) : Integrate data from materials science (embodied energy), civil engineering (structural lifespan), and environmental science (CO₂ sequestration potential).
  • Stakeholder Surveys : Use non-double-barreled questions (e.g., “How does this compound’s cost compare to its durability?” not “Is this compound cost-effective and durable?”) to collect actionable feedback .

Data Analysis & Interpretation

Q. What strategies mitigate biases in secondary data analysis for this compound research?

  • Methodological Answer :

  • Source Triangulation : Validate findings against peer-reviewed journals, patents, and industry reports.
  • Critical Appraisal : Use tools like Cochrane Risk of Bias Checklist to assess data quality.
  • Contextual Framing : Note limitations in older studies (e.g., outdated ASTM standards) .

Q. How should researchers address gaps between laboratory results and real-world performance of this compound?

  • Methodological Answer :

  • Field Validation : Conduct pilot studies in controlled environments (e.g., marine structures or highway pavements).
  • Sensitivity Analysis : Identify which lab parameters (e.g., load rate in compression tests) most influence real-world discrepancies .

Ethical & Procedural Considerations

Q. What ethical guidelines apply when publishing negative results about this compound’s limitations?

  • Methodological Answer :

  • Transparency : Disclose conflicts of interest (e.g., industry funding).
  • Data Accessibility : Share raw datasets via repositories like Zenodo.
  • Constructive Framing : Emphasize how limitations inform future research (e.g., “this compound’s alkali-silica reaction risks highlight the need for alternative aggregates”) .

Tables for Reference

Table 1 : Example of Experimental Variables in this compound Studies

Variable TypeExamplesMeasurement Tool
IndependentAdmixture dosage, curing timeDigital scales, chronometers
DependentCompressive strength, porosityUTM, mercury intrusion porosimetry
ControlledTemperature, sample dimensionsEnvironmental chambers, calipers

Table 2 : Common Pitfalls in this compound Research

PitfallSolutionEvidence Source
Double-barreled questionsUse single-focus queries in surveys
Data irreproducibilityImplement blinding and replication

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.